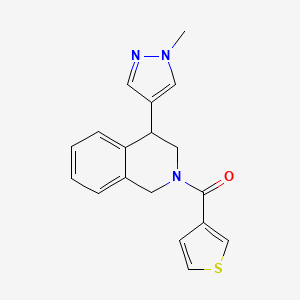

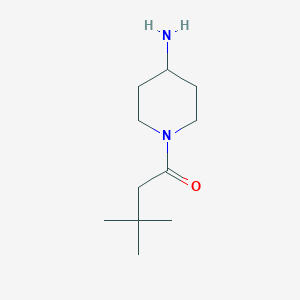

![molecular formula C19H17N3O6S2 B2492841 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021124-71-9](/img/structure/B2492841.png)

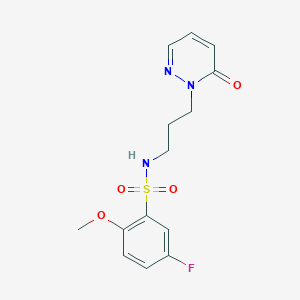

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, introduction of the thiazole ring, and attachment of the methoxyphenylsulfonamido group. Research has detailed the synthesis of related heterocyclic compounds, emphasizing the importance of choosing appropriate reagents and conditions to achieve the desired molecular architecture while minimizing side reactions and maximizing yield (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule, crucial for understanding its chemical behavior and interactions. Studies on related molecules have shown how structural variations can influence the overall properties and reactivity of the compounds (Xiaodong Chen et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide would be influenced by its functional groups. For instance, the presence of the sulfonamido group could make it a candidate for further functionalization through nucleophilic substitution reactions. The dihydrobenzo[b][1,4]dioxin and thiazole components may also impart the molecule with specific electronic and steric properties that affect its reactivity (B. K. Sagar et al., 2018).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and stability are determined by the molecular structure. For example, the solubility in various solvents could be influenced by the methoxyphenylsulfonamido group, which could engage in hydrogen bonding with polar solvents. The compound's stability under different conditions is also an essential factor for its handling and storage (K. Ohkata et al., 1985).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, can be inferred from the functional groups present in the molecule. The study of related compounds provides insights into how these properties can be tuned for specific applications or to increase the molecule's overall utility (R. Malhotra et al., 2015).

Applications De Recherche Scientifique

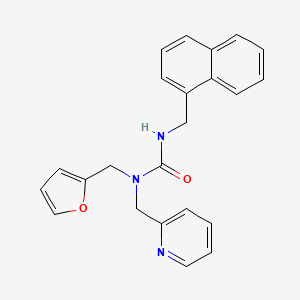

Antimicrobial Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide and its derivatives have been explored for their antimicrobial properties. Studies have shown that some of these compounds exhibit significant antibacterial and antifungal activities against a variety of strains (Raval, Naik, & Desai, 2012); (Abbasi et al., 2016); (Babu, Pitchumani, & Ramesh, 2013); (Kumar et al., 2013).

Enzyme Inhibitory Potential

These compounds have been investigated for their potential as enzyme inhibitors. Some of the synthesized derivatives demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential therapeutic applications (Abbasi et al., 2019); (Irshad, 2018).

Potential in Organic Light-Emitting Devices

Research indicates that compounds containing the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure may be useful in the development of non-doped blue organic light-emitting devices. This application stems from their unique electronic properties and ability to emit blue light (Jayabharathi et al., 2018).

Anti-inflammatory and Analgesic Agents

Derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results in inhibiting cyclooxygenase enzymes and demonstrating analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antioxidant Activities

Some novel compounds with the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure have been synthesized and tested for their antitumor and antioxidant activities. These compounds were found to be effective in in vitro screenings, suggesting potential for further development as therapeutic agents (Khalifa et al., 2015).

Inhibition of Cell Adhesion Molecules

Compounds including the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This property suggests their potential use in addressing inflammatory conditions and diseases related to cell adhesion processes (Boschelli et al., 1995).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S2/c1-26-13-3-5-14(6-4-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-2-7-16-17(10-12)28-9-8-27-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJXSFKWLCAGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)